molecular formula C13H18FNO3 B13098650 tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

Cat. No.: B13098650
M. Wt: 255.28 g/mol
InChI Key: XVXMLAJPEUCTGI-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate: is an organic compound with the molecular formula C13H18FNO3 It is a derivative of phenethylcarbamate, featuring a tert-butyl group, a fluorine atom, and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate typically involves the reaction of 2-fluoro-4-hydroxyphenethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenethylcarbamates.

Scientific Research Applications

Chemistry: tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme-substrate interactions and receptor binding.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the hydroxyl group on the phenyl ring enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • tert-Butyl 2-fluoro-4-hydroxyphenylcarbamate
  • tert-Butyl 4-fluoro-2-formylphenylcarbamate
  • tert-Butyl 3-fluoro-4-hydroxyphenylcarbamate

Comparison: tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate is unique due to the presence of the phenethyl group, which distinguishes it from other similar compounds. This structural difference can influence its chemical reactivity and biological activity. The position of the fluorine atom and the hydroxyl group on the phenyl ring also plays a crucial role in determining its properties and applications.

Properties

Molecular Formula

C13H18FNO3

Molecular Weight

255.28 g/mol

IUPAC Name

tert-butyl N-[2-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-10(16)8-11(9)14/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)

InChI Key

XVXMLAJPEUCTGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)O)F

Origin of Product

United States

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